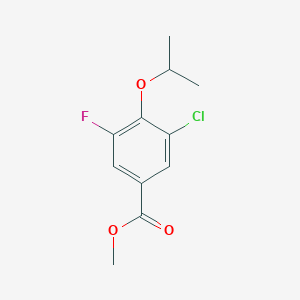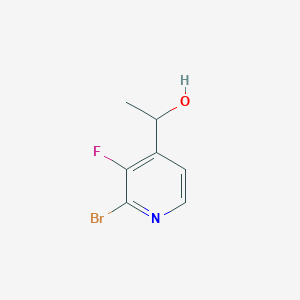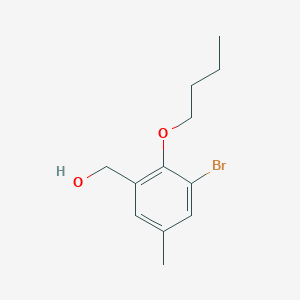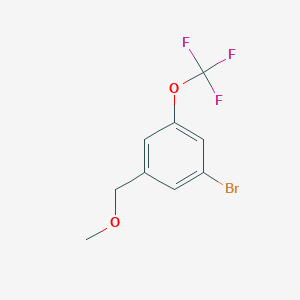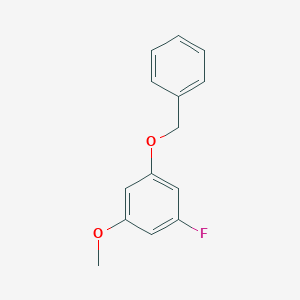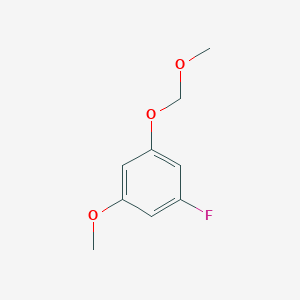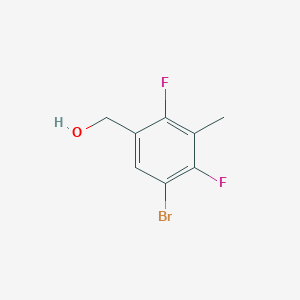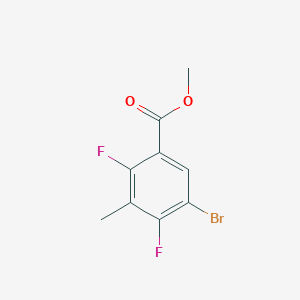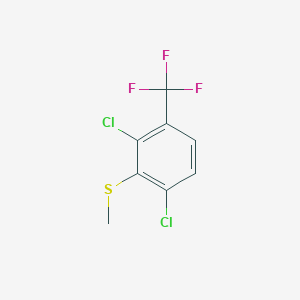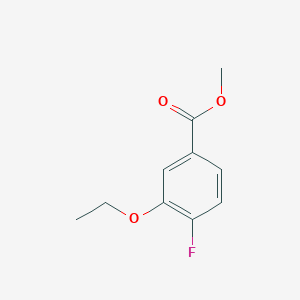
Methyl 3-ethoxy-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethoxy-4-fluorobenzoate is a chemical compound with the CAS Number: 1379078-72-4 . It has a molecular weight of 198.19 and its IUPAC name is this compound . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO3/c1-3-14-9-6-7 (10 (12)13-2)4-5-8 (9)11/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Alzheimer's Disease Imaging
Methyl 3-ethoxy-4-fluorobenzoate and its derivatives, such as radiofluoro-pegylated phenylbenzoxazole, have been studied for their potential as positron emission tomography (PET) probes in imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for Aβ(1-42) aggregates, showing promise for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Fluorescent Sensing for Metal Ions
A derivative synthesized from this compound exhibited high selectivity and sensitivity towards Al3+ ions, even in the presence of other coexisting metal ions. This property was utilized in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, demonstrating the compound's potential in living cell imaging and as a highly sensitive, selective fluorescent sensor for metal ions detection (Ye et al., 2014).
Photonic and Electronic Applications
Compounds containing the pyrazolone-ring unit, derived from this compound, exhibit reversible photochromic properties and have been proposed for use in photonics and electronics, specifically in photo-switches and logic gates. Their unique property of changing color under UV light irradiation and reverting upon heating or in the absence of UV light opens up new avenues for their application in smart materials and devices (Xie et al., 2009).
Propriétés
IUPAC Name |
methyl 3-ethoxy-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMKCWMCLFPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

